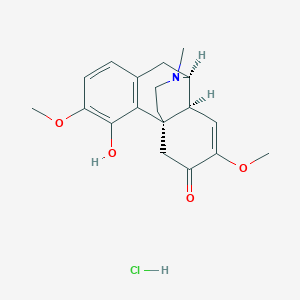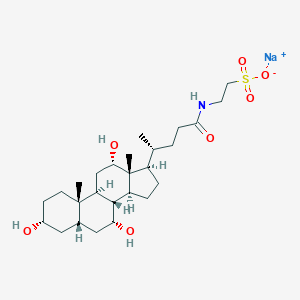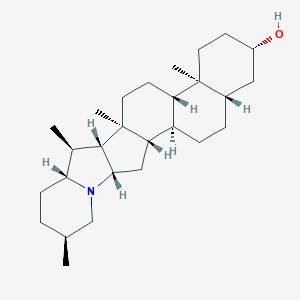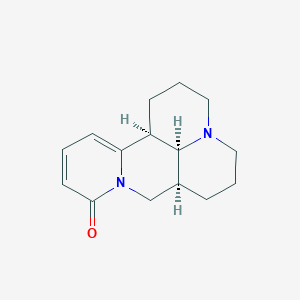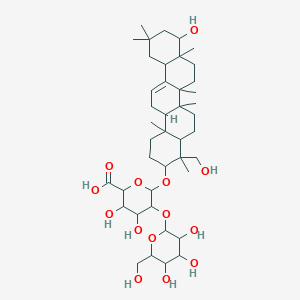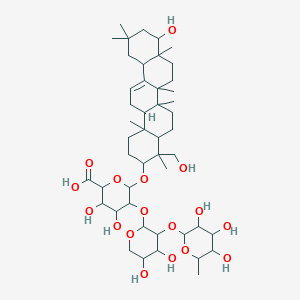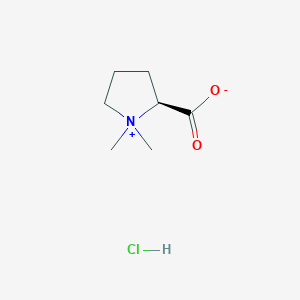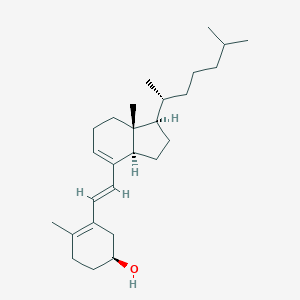
Tachysterol 3
Vue d'ensemble
Description
Le tachystérol 3 est un seco-stéroïde hydroxylé qui résulte de la photoisomérisation de la prévitamine D3. Il s'agit de l'un des isomères formés lors de l'irradiation ultraviolette du 7-déhydrocholestérol, qui est un précurseur de la vitamine D3. Le tachystérol 3 est biologiquement actif et joue un rôle dans diverses voies métaboliques, en particulier celles impliquant le métabolisme de la vitamine D .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le tachystérol 3 est synthétisé par irradiation ultraviolette du 7-déhydrocholestérol. Ce processus implique l'exposition du 7-déhydrocholestérol à la lumière UVB, ce qui conduit à la formation de prévitamine D3. La prévitamine D3 subit ensuite une isomérisation thermique pour former le tachystérol 3 .
Méthodes de production industrielle : Dans un cadre industriel, la production de tachystérol 3 implique une méthode en deux étapes de chromatographie liquide haute performance (HPLC). Initialement, le 7-déhydrocholestérol est irradié dans une chambre de photothérapie équipée de lampes UVB. Le mélange obtenu est ensuite séparé à l'aide d'une colonne en phase normale semi-préparative, suivie d'une colonne analytique en phase inverse pour isoler le tachystérol 3 .
Analyse Des Réactions Chimiques
Types de réactions : Le tachystérol 3 subit diverses réactions chimiques, notamment l'hydroxylation et l'isomérisation. Il peut être hydroxylé par des enzymes telles que CYP11A1 et CYP27A1 pour produire des dérivés hydroxylés tels que le 20S-hydroxytachystérol 3 et le 25-hydroxytachystérol 3 .
Réactifs et conditions courants :
Hydroxylation : Des enzymes telles que CYP11A1 et CYP27A1 sont couramment utilisées pour les réactions d'hydroxylation.
Isomérisation : La lumière UVB est utilisée pour induire l'isomérisation de la prévitamine D3 en tachystérol 3
Principaux produits formés :
- 20S-hydroxytachystérol 3
- 25-hydroxytachystérol 3
Ces dérivés hydroxylés sont biologiquement actifs et interagissent avec divers récepteurs dans l'organisme .
4. Applications de la recherche scientifique
Le tachystérol 3 a plusieurs applications de recherche scientifique dans différents domaines :
Chimie :
- Utilisé comme précurseur dans la synthèse de divers analogues de la vitamine D.
- Étudié pour ses propriétés photochimiques uniques et son rôle dans le métabolisme de la vitamine D .
Biologie :
- Investigated for its role in cellular differentiation and proliferation.
- Étudié pour ses effets sur les kératinocytes et les fibroblastes .
Médecine :
- Exploré pour ses applications thérapeutiques potentielles dans les troubles cutanés et le cancer.
- Étudié pour son interaction avec le récepteur de la vitamine D et d'autres récepteurs nucléaires .
Industrie :
- Utilisé dans la production de suppléments de vitamine D et d'aliments enrichis.
- Étudié pour son utilisation potentielle dans les agents photoprotecteurs .
5. Mécanisme d'action
Le tachystérol 3 exerce ses effets en interagissant avec divers récepteurs nucléaires, notamment le récepteur de la vitamine D, le récepteur des hydrocarbures aromatiques, le récepteur X du foie et le récepteur activé par les proliférateurs de peroxysomes gamma. Lorsqu'il se lie à ces récepteurs, le tachystérol 3 et ses dérivés hydroxylés régulent l'expression des gènes impliqués dans la différenciation cellulaire, la prolifération et les réponses anti-oxydatives .
Applications De Recherche Scientifique
Tachysterol 3 has several scientific research applications across different fields:
Chemistry:
- Used as a precursor in the synthesis of various vitamin D analogs.
- Studied for its unique photochemical properties and its role in vitamin D metabolism .
Biology:
- Investigated for its role in cellular differentiation and proliferation.
- Studied for its effects on keratinocytes and fibroblasts .
Medicine:
- Explored for its potential therapeutic applications in skin disorders and cancer.
- Studied for its interaction with the vitamin D receptor and other nuclear receptors .
Industry:
- Used in the production of vitamin D supplements and fortified foods.
- Investigated for its potential use in photoprotective agents .
Mécanisme D'action
Tachysterol 3 exerts its effects by interacting with various nuclear receptors, including the vitamin D receptor, aryl hydrocarbon receptor, liver X receptor, and peroxisome proliferator-activated receptor gamma. Upon binding to these receptors, this compound and its hydroxyderivatives regulate the expression of genes involved in cellular differentiation, proliferation, and anti-oxidative responses .
Comparaison Avec Des Composés Similaires
Le tachystérol 3 est similaire à d'autres isomères de la vitamine D tels que le lumistérol 3 et la prévitamine D3. Il est unique en ce qu'il est capable de former des dérivés hydroxylés biologiquement actifs qui interagissent avec de multiples récepteurs nucléaires.
Composés similaires :
- Lumistérol 3 : Un autre isomère formé lors de l'irradiation ultraviolette du 7-déhydrocholestérol. Il est également biologiquement actif et interagit avec divers récepteurs .
- Prévitamine D3 : Le précurseur immédiat de la vitamine D3, qui peut s'isomériser pour former le tachystérol 3 et le lumistérol 3 .
Le tachystérol 3 se distingue par ses interactions spécifiques avec les récepteurs nucléaires et ses applications thérapeutiques potentielles dans divers domaines .
Propriétés
IUPAC Name |
(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCAAVRZWBXEQ-FMCTZRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317912 | |
| Record name | Tachysterol3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tachysterol 3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17592-07-3 | |
| Record name | Tachysterol3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17592-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tachysterol3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017592073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tachysterol3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACHYSTEROL 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RR0I9PK8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tachysterol 3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


